molecular formula C13H14N2O3 B11864026 Methyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Methyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B11864026
M. Wt: 246.26 g/mol
InChI Key: PRGIGCZLIZPLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Methyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the indoline or pyrrolidine rings.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of spiro compounds, including methyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate, exhibit various biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.
  • Antiviral Activity : Investigations into its antiviral properties are ongoing, with some derivatives showing promise against viral infections.
  • Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory pathways.

Therapeutic Applications

This compound's pharmacological properties make it a candidate for various therapeutic applications:

  • Drug Development : As a lead compound in the design of new drugs targeting specific diseases.
  • Enzyme Inhibition Studies : Its interaction with enzymes relevant to disease pathways provides insights into its therapeutic potential.
  • Molecular Docking Studies : Computational studies have been conducted to predict binding affinities with biological targets.

Case Studies

Several studies have documented the applications and efficacy of this compound:

  • A study published in Pharmaceuticals highlighted its role in inhibiting cyclooxygenase enzymes (COX) and lipoxygenase (LOX), suggesting its potential as an anti-inflammatory agent .
  • Another research effort focused on the synthesis of spirocyclic compounds related to this compound demonstrated significant anticancer activity in vitro .

Biological Activity

Methyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and pharmacological implications based on a review of diverse sources.

Structural Overview

This compound features a spiro configuration that integrates an indoline and pyrrolidine moiety. Its molecular formula is C13H14N2O3C_{13}H_{14}N_{2}O_{3} with a molecular weight of approximately 246.26 g/mol. The compound's structure influences its reactivity and interactions with biological targets, making it a candidate for various pharmacological applications .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A notable synthetic route includes refluxing methyl 2-(hydroxy(naphthalen-1-yl)methyl)acrylate with isatin and sarcosine in methanol, followed by purification through column chromatography . This method highlights the compound's synthetic accessibility and versatility.

Pharmacological Properties

Research indicates that derivatives of spiro compounds like this compound exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against different cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cells .
  • Interaction with G-protein Coupled Receptors (GPCRs) : Some studies have explored the binding affinity of spiro compounds to aminergic GPCRs, indicating potential as novel ligands for therapeutic applications .

Case Studies

  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that related spiro compounds exhibited significant cytotoxicity. For example, one study reported IC50 values of 0.51 µM for certain derivatives against specific cancer types .
  • Mechanistic Insights : Research has shown that some spiro compounds induce apoptotic cell death via caspase activation pathways, which are crucial for cancer treatment strategies .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals varying degrees of biological activity. The following table summarizes some related compounds:

Compound NameCAS NumberSimilarity Index
tert-Butyl 5-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate752234-64-30.84
tert-Butyl 6-formylindoline-1-carboxylate391668-75-00.83
tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride1243474-66-90.82

These compounds exhibit similar structural characteristics but may differ significantly in their pharmacological profiles and mechanisms of action .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-18-12(17)15-7-6-13(8-15)9-4-2-3-5-10(9)14-11(13)16/h2-5H,6-8H2,1H3,(H,14,16)

InChI Key

PRGIGCZLIZPLFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC2(C1)C3=CC=CC=C3NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.